molecular formula C12H16N2O B2719362 [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine CAS No. 855338-07-7

[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine

Cat. No.: B2719362
CAS No.: 855338-07-7
M. Wt: 204.273
InChI Key: OLYWWGPMQIRDOP-UHFFFAOYSA-N
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Description

[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a methanamine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine typically involves the reaction of pyrrolidine with a suitable phenyl derivative under controlled conditions. One common method involves the acylation of pyrrolidine with a phenylcarbonyl chloride, followed by the introduction of a methanamine group. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the acylation process. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the methanamine moiety are replaced with other groups.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3-(Pyrrolidine-1-carbonyl)phenyl]methanol: This compound is structurally similar but contains a hydroxyl group instead of a methanamine moiety.

    [3-(Pyrrolidine-1-carbonyl)phenyl]acetic acid: This derivative has a carboxylic acid group in place of the methanamine moiety.

    [3-(Pyrrolidine-1-carbonyl)phenyl]ethylamine: This compound features an ethylamine group instead of a methanamine moiety.

Uniqueness

The uniqueness of [3-(Pyrrolidine-1-carbonyl)phenyl]methanamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can participate in a wide range of chemical reactions and interact with biological targets in unique ways.

Properties

IUPAC Name

[3-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-9-10-4-3-5-11(8-10)12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYWWGPMQIRDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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